A Technical Guide to (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 871333-01-6): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 871333-01-6): Properties, Synthesis, and Applications in Drug Discovery
Abstract and Core Compound Overview
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, registered under CAS Number 871333-01-6, is a highly functionalized boronic acid derivative of significant interest to the medicinal chemistry and drug development communities. As a synthetic building block, its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2][3] The molecule's architecture, featuring a boronic acid group for coupling, a methyl group for steric and electronic influence, and a pyrrolidinylsulfonyl moiety to enhance solubility and provide hydrogen bonding opportunities, makes it a valuable reagent for constructing complex biaryl structures found in many contemporary drug candidates, particularly kinase inhibitors.[1][4][5] This guide provides an in-depth analysis of its properties, a plausible synthetic route, its primary applications, and essential handling protocols.
Caption: Chemical Structure of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.
Physicochemical and Spectroscopic Profile
The compound's physical and chemical characteristics are critical for its effective use in synthesis. It is typically supplied as a white to off-white solid.[6] Key quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 871333-01-6 | [6] |
| Molecular Formula | C₁₁H₁₆BNO₄S | [6] |
| Molecular Weight | 269.13 g/mol | |
| Melting Point | 126-128 °C | [6] |
| Appearance | Solid | |
| Purity | ≥96% | |
| Predicted Boiling Point | 490.3 ± 55.0 °C at 760 mmHg | [6][7] |
| Predicted Density | 1.37 ± 0.1 g/cm³ | [6][7] |
| Predicted pKa | 7.56 ± 0.58 | [6] |
Solubility and Stability
While specific solubility data is not extensively published, the presence of the polar pyrrolidinylsulfonyl and boronic acid moieties suggests moderate solubility in polar organic solvents such as DMF, DMSO, and alcohols. The sulfonyl group, in particular, is often incorporated into drug candidates to improve aqueous solubility.[1][2] Boronic acids are known to be sensitive to dehydration, potentially forming boroxines (cyclic anhydrides) upon prolonged heating or under vacuum. Therefore, storage under an inert, dry atmosphere is crucial to maintain its integrity.[2]
Predicted ¹H NMR Spectroscopic Analysis
While an experimental spectrum is not publicly available, a predicted ¹H NMR spectrum in CDCl₃ can be inferred based on analogous structures.[8][9]
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Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (~7.5-8.2 ppm). The proton ortho to the boronic acid group and the proton between the methyl and sulfonyl groups will likely appear as doublets, with the remaining proton as a doublet of doublets, showing characteristic ortho and meta coupling.
-
Pyrrolidine Protons (-CH₂-): Two multiplets are anticipated around ~3.3 ppm and ~1.9 ppm, corresponding to the alpha and beta methylene protons of the pyrrolidine ring, respectively.
-
Methyl Protons (-CH₃): A sharp singlet is expected around ~2.5 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, often exchangeable with D₂O, would appear in the region of ~8.0-8.5 ppm, though its visibility can be highly dependent on solvent and concentration.
Synthesis and Purification Workflow
A plausible and efficient synthesis of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can be designed starting from commercially available 2-bromo-4-methylbenzenesulfonyl chloride. The workflow leverages standard, high-yielding transformations common in medicinal chemistry.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-((2-Bromo-4-methylphenyl)sulfonyl)pyrrolidine
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To a stirred solution of 2-bromo-4-methylbenzenesulfonyl chloride (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (Et₃N, 1.2 eq.).
-
Slowly add pyrrolidine (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide intermediate, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
-
Dissolve the sulfonamide intermediate from Step 1 (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise over 20 minutes. The causality here is the use of a strong organolithium base to perform a halogen-metal exchange at the aryl bromide position, which is the most acidic site for this transformation. Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 2 hours at -78 °C.
-
Allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding 1M HCl at 0 °C and stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product can be purified by trituration with a hexanes/ethyl acetate mixture or by recrystallization to afford the final boronic acid as a solid. This self-validating protocol relies on the clean conversion and differential solubility of the product versus starting materials and byproducts.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary value of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling.[3] This reaction is a cornerstone of modern medicinal chemistry for its reliability, mild conditions, and tolerance of a vast array of functional groups, enabling the efficient synthesis of complex biaryl and heteroaryl motifs.[10][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid with various aryl or heteroaryl halides (Ar-X).
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Reagent Preparation: In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq.), (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.2-1.5 eq.), and a suitable base (e.g., Cs₂CO₃, K₃PO₄, or K₂CO₃, 2.0-3.0 eq.). The choice of a slight excess of the boronic acid ensures complete consumption of the often more valuable halide partner. The base is critical for activating the boronic acid for the transmetalation step.[11]
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 eq.) or a combination of Pd₂(dba)₃ and a phosphine ligand like Xantphos. The choice of catalyst and ligand is substrate-dependent and crucial for reaction efficiency.[5]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or an anhydrous solvent like 2-MeTHF for 'green' chemistry applications.[5][11] Degassing (e.g., by sparging with argon for 15-20 minutes) is essential to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Reaction: Heat the mixture under an inert atmosphere to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl compound.
Role in Medicinal Chemistry and Drug Discovery
The structural features of this boronic acid are tailored for modern drug discovery challenges.
-
Scaffold Hopping and Library Synthesis: It serves as a versatile building block for creating libraries of related compounds to explore structure-activity relationships (SAR).[3]
-
Modulation of Physicochemical Properties: The pyrrolidinylsulfonyl group is not merely a spectator. It can significantly enhance the solubility of the final compound, a critical parameter for oral bioavailability.[1] Furthermore, its hydrogen bond accepting capabilities can be crucial for anchoring the molecule within a target protein's active site.
-
Application in Kinase Inhibitors: Many potent kinase inhibitors possess a biaryl or heteroaryl-aryl core structure. This reagent has been specifically utilized in the synthesis of novel inhibitors targeting kinases like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[4][5] The substitution pattern on the phenyl ring allows for precise positioning of functional groups to optimize target engagement and selectivity. The electron-withdrawing sulfonyl group also lowers the pKa of the boronic acid, which can improve its reactivity and utility in boronate affinity chromatography under physiological pH conditions.[12]
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain compound quality.[13]
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [6] |
| Pictogram | GHS07 (Harmful/Irritant) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][13] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][13] |
-
Handling: Use in a well-ventilated area or chemical fume hood.[13] Avoid formation of dust.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6][14] For long-term stability, storage under an inert gas (e.g., nitrogen or argon) at 2-8°C is recommended to prevent degradation.[2][6]
Conclusion
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a strategically designed synthetic intermediate that provides a reliable and efficient entry point to complex molecular architectures. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the beneficial physicochemical properties imparted by its sulfonyl moiety, establishes it as a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive compounds.
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Kratochvíl, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11406–11427. Retrieved from [Link]
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